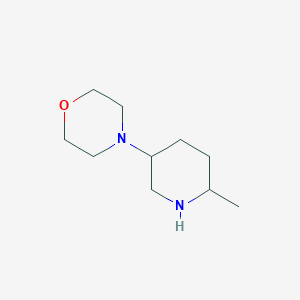

4-(6-Methylpiperidin-3-yl)morpholine

Description

BenchChem offers high-quality 4-(6-Methylpiperidin-3-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Methylpiperidin-3-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

4-(6-methylpiperidin-3-yl)morpholine |

InChI |

InChI=1S/C10H20N2O/c1-9-2-3-10(8-11-9)12-4-6-13-7-5-12/h9-11H,2-8H2,1H3 |

InChI Key |

JVFSODVBRKMDIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CN1)N2CCOCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Synthesis Guide: 4-(6-Methylpiperidin-3-yl)morpholine

Executive Summary

Target Molecule: 4-(6-Methylpiperidin-3-yl)morpholine Formula: C₁₀H₂₀N₂O MW: 184.28 g/mol CAS: (Generic/Scaffold) - Specific stereoisomers often proprietary.[1]

This guide details the synthesis of 4-(6-Methylpiperidin-3-yl)morpholine , a privileged pharmacophore found in various kinase inhibitors (e.g., PI3K, mTOR) and GPCR ligands. The molecule features a piperidine core substituted at the C3 position with a morpholine ring and at the C6 position with a methyl group.

The presence of two chiral centers (C3 and C6) on the piperidine ring introduces stereochemical complexity, yielding cis (3R,6S / 3S,6R) and trans (3R,6R / 3S,6S) diastereomers.[2] This guide prioritizes Route 1 (Heteroaromatic Reduction) for scalability and cost-efficiency, while Route 2 (Reductive Amination) is presented for applications requiring precise late-stage stereocontrol.

Retrosynthetic Analysis

The strategic disconnection focuses on the C3–N bond or the saturation of the piperidine core.

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Route 1: Heteroaromatic Reduction (Scalable)

This route is preferred for multi-gram to kilogram scale synthesis due to the low cost of 5-bromo-2-methylpyridine. It typically favors the cis-diastereomer (kinetic product) during the hydrogenation step.

Step 1: Buchwald-Hartwig Coupling

Objective: Couple morpholine to the pyridine ring.

-

Reagents: 5-Bromo-2-methylpyridine (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (1-2 mol%), BINAP or Xantphos (2-4 mol%), NaOtBu (1.5 eq).[2]

-

Solvent: Toluene or 1,4-Dioxane.[2]

-

Conditions: 100°C, 12–16 h, Inert Atmosphere (N₂/Ar).[2]

Protocol:

-

Charge a reaction vessel with 5-bromo-2-methylpyridine, NaOtBu, and the phosphine ligand.

-

Purge with nitrogen for 15 minutes.

-

Add the solvent, morpholine, and finally the Pd catalyst.[2]

-

Heat to reflux (100–110°C) with vigorous stirring.

-

Monitor by TLC/LCMS for consumption of the bromide.

-

Workup: Cool to RT, filter through Celite to remove Pd residues, concentrate, and purify via flash chromatography (EtOAc/Hexanes).

-

Yield: Typically 80–90%.

Step 2: Catalytic Hydrogenation

Objective: Reduce the pyridine ring to the piperidine core.

-

Reagents: 4-(6-Methylpyridin-3-yl)morpholine, H₂ (gas), Catalyst.

-

Catalyst Choice:

-

PtO₂ (Adams' Catalyst): High activity, often favors cis isomer.

-

Rh/C (5%): Effective for difficult pyridines, minimizes ring opening.

-

-

Solvent: Acetic Acid (AcOH) or MeOH/HCl (Acidic media is critical to protonate the pyridine, facilitating reduction).

-

Conditions: 50–60°C, 50–100 psi (3–7 bar) H₂.

Protocol:

-

Dissolve the pyridine intermediate in Glacial Acetic Acid (0.5 M concentration).

-

Add PtO₂ (5–10 wt% loading).

-

Pressurize hydrogenation vessel to 60 psi H₂ and heat to 50°C.

-

Stir for 12–24 h.

-

Workup: Filter catalyst carefully (pyrophoric!). Concentrate the filtrate to remove AcOH.

-

Free Base Liberation: Dissolve residue in water, basify with NaOH to pH >12, and extract with DCM.[2]

-

Yield: 85–95%.

Route 2: Reductive Amination (Stereo-Controlled)

This route is ideal if the piperidone core is already available or if specific trans stereochemistry is required (via thermodynamic equilibration of the intermediate imine).

Step 1: Reductive Amination

Objective: Install the morpholine ring onto the ketone.

-

Reagents: 1-Boc-6-methylpiperidin-3-one (1.0 eq), Morpholine (1.1 eq), NaBH(OAc)₃ (1.5 eq) or NaCNBH₃.

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.[2]

-

Additives: Acetic Acid (1.0 eq) to catalyze imine formation.

Protocol:

-

Dissolve 1-Boc-6-methylpiperidin-3-one and morpholine in DCE.

-

Add Acetic Acid and stir for 1–2 hours at RT to form the iminium species.

-

Cool to 0°C and add NaBH(OAc)₃ portion-wise.

-

Allow to warm to RT and stir overnight.

-

Workup: Quench with sat. NaHCO₃, extract with DCM.

-

Deprotection: Treat the crude Boc-intermediate with TFA/DCM (1:4) or HCl/Dioxane to yield the final amine.[3]

Stereochemical Analysis & Separation

The relative stereochemistry between the C6-methyl and C3-morpholine is the critical quality attribute.

| Parameter | Cis-Isomer (3R,6S) | Trans-Isomer (3R,6R) |

| Formation | Major product of catalytic hydrogenation (Kinetic). | Major product of thermodynamic equilibration (e.g., Na/EtOH reduction).[2] |

| Conformation | One substituent axial, one equatorial (less stable).[2] | Both substituents equatorial (diequatorial, more stable). |

| NMR Signal | C3-H appears as a broad multiplet or narrow triplet ( | C3-H appears as a triplet of triplets with large axial-axial coupling ( |

Separation Strategy: If a mixture is obtained, the isomers are best separated before Boc-deprotection (in Route 2) or as the free base (Route 1) using:

-

Flash Chromatography: Silica gel (DCM/MeOH/NH₃). The cis isomer is typically more polar due to the axial substituent exposing the lone pair/dipole differently.

-

Salt Crystallization: Formation of the oxalate or fumarate salt often selectively crystallizes one diastereomer.

Analytical Data Summary

Expected ¹H NMR (Free Base, CDCl₃, 400 MHz):

-

δ 3.70 (t, 4H): Morpholine O-CH₂.[2]

-

δ 2.80–3.10 (m, 3H): Piperidine C2-H and C6-H.

-

δ 2.50 (t, 4H): Morpholine N-CH₂.[2]

-

δ 2.20–2.40 (m, 1H): Piperidine C3-H (Diagnostic for stereochem).

-

δ 1.05 (d, 3H): Methyl group doublet.

References

-

Heteroaromatic Hydrogenation: Glorius, F., et al. "Asymmetric hydrogenation of pyridines."[2] Angew.[4] Chem. Int. Ed. 2004, 43, 2859.[2] Link

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] J. Org. Chem. 1996, 61, 3849.[2] Link

-

Buchwald-Hartwig Coupling: Surry, D. S., & Buchwald, S. L.[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci. 2011, 2,[2] 27. Link

-

Stereochemical Assignment: Eliel, E. L. "Conformational Analysis of Heterocycles." Acc.[1][5] Chem. Res. 1970, 3, 1–8.[2] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ethz.ch [ethz.ch]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Physicochemical Characterization of 4-(6-Methylpiperidin-3-yl)morpholine for Drug Discovery Applications

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The journey of a novel chemical entity (NCE) from a promising hit to a viable drug candidate is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate how a molecule will behave in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2] This guide provides a comprehensive framework for the systematic physicochemical characterization of 4-(6-Methylpiperidin-3-yl)morpholine , a representative heterocyclic amine scaffold of interest in medicinal chemistry. We move beyond simple data reporting to provide the underlying rationale and detailed, field-proven protocols for determining the most critical parameters: the ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a practical and scientifically rigorous approach to generating the foundational data necessary for informed decision-making in drug discovery projects.[3][4]

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery, an early and thorough understanding of a compound's physicochemical properties is non-negotiable.[5] A molecule with exceptional target affinity but poor solubility or unfavorable ionization at physiological pH is likely to fail during preclinical or clinical development, resulting in significant wasted time and resources.[4] Properties such as pKa, LogP, and solubility are the cornerstones of "drug-likeness," influencing everything from formulation strategies to the potential for off-target effects.[1][3] This guide uses 4-(6-Methylpiperidin-3-yl)morpholine as a practical case study to illustrate the essential experimental workflows required to build a robust physicochemical profile, thereby enabling project teams to de-risk candidates and optimize molecular design with greater confidence.

Molecular Profile: 4-(6-Methylpiperidin-3-yl)morpholine

Before experimental characterization, it is essential to establish the fundamental identity of the molecule. This serves as the foundation for all subsequent analysis and data interpretation.

| Property | Value | Source |

| Chemical Structure |  | IUPAC Naming Convention |

| IUPAC Name | 4-(6-methylpiperidin-3-yl)morpholine | IUPAC Naming Convention |

| Molecular Formula | C₁₁H₂₂N₂O | Calculated |

| Molecular Weight | 198.31 g/mol | Calculated |

| CAS Number | Not available. A unique CAS number would be assigned upon registration. | N/A |

Ionization Constant (pKa) Determination

Theoretical Context and Importance

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 4-(6-Methylpiperidin-3-yl)morpholine, which contains two basic nitrogen atoms (one in the piperidine ring and one in the morpholine ring), determining its pKa values is critical. These values dictate the molecule's charge state at physiological pH (~7.4), which profoundly impacts its aqueous solubility, ability to cross lipid membranes, and potential to interact with its biological target.[2] A high pKa, for instance, denotes good aqueous solubility for a basic compound.[6]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for pKa determination within the range of 2-12.[6] It relies on monitoring the pH of a solution of the analyte as a titrant of known concentration is added.

Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of 4-(6-Methylpiperidin-3-yl)morpholine and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but its concentration should be kept minimal and consistent.

-

Instrumentation Setup: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (typically 25°C).

-

Titration: Place the solution in a temperature-controlled vessel with gentle stirring. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments (e.g., 0.02 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence points to capture the full titration curve.[7]

-

Blank Titration: Perform a separate titration of the solvent/co-solvent system without the analyte to correct for any background effects.

Data Analysis Workflow

The pKa is determined from the inflection point of the titration curve. A plot of the first derivative (ΔpH/ΔV) against the titrant volume reveals sharp peaks at the equivalence points. The pKa corresponds to the pH at the half-equivalence point.[7][8]

Caption: Workflow for LogD determination using the shake-flask method.

Aqueous Solubility Determination

Theoretical Context and Importance

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a prerequisite for absorption from the gastrointestinal tract and for achieving therapeutic concentrations in the blood. [9][10]Low solubility is a primary cause of poor oral bioavailability. [11]We focus on thermodynamic solubility , which represents the true equilibrium state and is the most relevant measure for drug development. [10]

Experimental Protocol: Thermodynamic Shake-Flask Method

This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. [11] Methodology:

-

Sample Preparation: Add an excess amount of solid 4-(6-Methylpiperidin-3-yl)morpholine to a vial containing a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline). The presence of undissolved solid is essential. [11]2. Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow any remaining solid to settle.

-

Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove any fine particulates.

-

Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.

Data Analysis Workflow

The final concentration determined after dilution is the thermodynamic solubility of the compound under the specified conditions.

Caption: Workflow for thermodynamic solubility determination.

Summary of Physicochemical Properties

This table should be populated with the experimental data generated using the protocols described above. It serves as a concise summary of the compound's core physicochemical profile.

| Parameter | Method | Condition | Measured Value |

| pKa₁ | Potentiometric Titration | 25°C, H₂O | To Be Determined |

| pKa₂ | Potentiometric Titration | 25°C, H₂O | To Be Determined |

| LogD | Shake-Flask | pH 7.4, 25°C | To Be Determined |

| Aqueous Solubility | Shake-Flask | pH 7.4, 25°C | To Be Determined (µg/mL) |

Conclusion

The systematic determination of the physicochemical properties of 4-(6-Methylpiperidin-3-yl)morpholine, as outlined in this guide, provides the essential foundation for its progression through the drug discovery pipeline. The experimental values for pKa, LogD, and solubility are not merely data points; they are predictive indicators of in vivo performance. By investing in this rigorous, upfront characterization, research teams can make more informed decisions, optimize molecular structures for better ADME profiles, and ultimately increase the probability of developing a successful therapeutic agent.

References

- Development of Methods for the Determination of pKa Values - PMC. (n.d.).

- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22).

- LogP—Making Sense of the Value - ACD/Labs. (n.d.).

- An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.).

- Importance of Physicochemical Properties In Drug Discovery. (Review Article) - rajournals. (2015, February 19).

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. (n.d.).

- Experimental determination of the logP using the spectrophotometric method. (n.d.).

- Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.).

- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety | Chemical Research in Toxicology - ACS Publications. (2011, July 26).

- Experiment C33: Determination of pKa by Half Titration. (n.d.).

- physicochemical property of drug molecules with respect to drug actions - JBINO. (2014, June 15).

- Determination of aqueous solubility by heating and equilibration: A technical note. (2006, January 13).

- The values of LogP determined with experimental (LogP HPTLC ) and computational methods. - ResearchGate. (n.d.).

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2).

- Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012, February 10).

- Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC - NIH. (n.d.).

- Aqueous Solubility - Creative Biolabs. (n.d.).

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024, July 30).

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jbino.com [jbino.com]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acdlabs.com [acdlabs.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. scispace.com [scispace.com]

A Technical Guide to the Synthesis and Potential Applications of 4-(6-Methylpiperidin-3-yl)morpholine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Identification

The molecule 4-(6-methylpiperidin-3-yl)morpholine represents a unique conjunction of two pharmacologically significant heterocyclic scaffolds: morpholine and piperidine. A thorough search of chemical databases reveals a lack of a registered CAS number for this specific compound, suggesting its status as a novel chemical entity.

-

Systematic IUPAC Name: 4-(6-methylpiperidin-3-yl)morpholine

The structure combines the morpholine ring, a common feature in approved drugs known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability, with the 6-methylpiperidine moiety.[1][2] The piperidine ring itself is a cornerstone in medicinal chemistry, present in numerous therapeutic agents.[3][4] The strategic placement of a methyl group at the 6-position and the morpholine at the 3-position of the piperidine ring creates a chiral center, offering potential for stereospecific interactions with biological targets.

This guide will provide a prospective analysis, outlining plausible synthetic routes and predicting the compound's properties and potential utility in drug discovery based on the established roles of its constituent heterocycles.

Physicochemical Properties of Core Scaffolds

Understanding the properties of the individual morpholine and piperidine rings is crucial for predicting the behavior of the target compound.

| Property | Morpholine | Piperidine |

| Molecular Formula | C₄H₉NO | C₅H₁₁N |

| Molecular Weight | 87.12 g/mol [5] | 85.15 g/mol [6] |

| Boiling Point | 129 °C[7] | 106 °C[8] |

| Melting Point | -5 °C[7] | -7 °C[9] |

| Density | 1.007 g/cm³[7] | 0.862 g/mL[9] |

| pKa of Conjugate Acid | 8.36[10] | ~11.12 |

| LogP | -0.86[5] | 0.84[6] |

| Water Solubility | Miscible[10] | Miscible[8] |

The morpholine moiety is expected to impart hydrophilicity and act as a hydrogen bond acceptor, potentially improving the solubility and metabolic profile of the target molecule.[11] Conversely, the piperidine ring is more lipophilic. The final properties of 4-(6-methylpiperidin-3-yl)morpholine will be a composite of these characteristics, influenced by the specific stereochemistry and conformation.

Proposed Synthetic Methodologies

The synthesis of 4-(6-methylpiperidin-3-yl)morpholine can be approached through several established organic chemistry reactions. The key challenge lies in the formation of the C-N bond between the 3-position of the piperidine ring and the morpholine nitrogen. Two primary retrosynthetic disconnections are considered most viable.

Strategy 1: Reductive Amination

This is a powerful and widely used method for forming C-N bonds. This strategy involves the reaction of a piperidinone precursor with morpholine in the presence of a reducing agent.

Protocol: Reductive Amination of 6-Methylpiperidin-3-one with Morpholine

-

Imine Formation: Dissolve 6-methylpiperidin-3-one (1 eq.) and morpholine (1.2 eq.) in a suitable solvent such as methanol or dichloroethane. The addition of a catalytic amount of a weak acid (e.g., acetic acid) can facilitate the formation of the intermediate iminium ion.

-

Reduction: To the solution from Step 1, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise at room temperature. These reagents are preferred as they are selective for the iminium ion over the ketone.[12][13]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality: This method is advantageous due to the commercial availability of a wide range of ketones and amines. The choice of a mild reducing agent like NaBH(OAc)₃ is critical to avoid side reactions, such as the reduction of the starting ketone.[13]

Caption: Reductive Amination Workflow.

Strategy 2: Nucleophilic Substitution

This approach involves the alkylation of morpholine with a piperidine ring that has a suitable leaving group at the 3-position.

Protocol: Alkylation of Morpholine with a 3-Halo-6-methylpiperidine Derivative

-

Substrate Preparation: Synthesize a 3-halo-6-methylpiperidine derivative (e.g., 3-bromo-6-methylpiperidine). The nitrogen of the piperidine ring should be protected with a suitable group (e.g., Boc or Cbz) to prevent self-alkylation.

-

Alkylation Reaction: Dissolve the protected 3-halo-6-methylpiperidine (1 eq.) and morpholine (2-3 eq., acting as both nucleophile and base) in a polar aprotic solvent like acetonitrile or DMF. Alternatively, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) can be used.[14]

-

Heating and Monitoring: Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.

-

Work-up and Deprotection: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the protected product via column chromatography. Subsequently, remove the protecting group under appropriate conditions (e.g., acid treatment for Boc).

-

Final Purification: Purify the final product, 4-(6-methylpiperidin-3-yl)morpholine, by chromatography or crystallization.

Causality: Nucleophilic substitution is a fundamental and reliable method for C-N bond formation. The use of a protecting group on the piperidine nitrogen is essential to direct the reactivity to the desired position and prevent polymerization or other side reactions. The choice of solvent and base is critical for optimizing the reaction rate and yield.

Caption: Nucleophilic Substitution Workflow.

Potential Applications and Pharmacological Relevance

The combination of morpholine and piperidine rings in a single molecule suggests a high potential for biological activity. Both scaffolds are considered "privileged structures" in medicinal chemistry.[11][15]

-

Central Nervous System (CNS) Activity: Morpholine derivatives are frequently found in CNS-active compounds, where they can modulate pharmacokinetic properties to improve blood-brain barrier permeability.[1] Piperidine derivatives are core components of drugs targeting CNS disorders.[16][17] Therefore, 4-(6-methylpiperidin-3-yl)morpholine could be a valuable scaffold for developing novel agents for neurodegenerative diseases, mood disorders, or pain.[18]

-

Anticancer Potential: Numerous compounds containing morpholine or piperidine moieties have demonstrated significant cytotoxic activity against various cancer cell lines.[19] These scaffolds can be found in kinase inhibitors and other anticancer agents.[15] The novel compound could serve as a starting point for the development of new antitumor therapeutics.

-

Antimicrobial and Anti-inflammatory Activity: Both morpholine and piperidine derivatives have been reported to possess antibacterial, antifungal, and anti-inflammatory properties.[15][20][21] The unique structural features of 4-(6-methylpiperidin-3-yl)morpholine may lead to synergistic or novel mechanisms of action in these therapeutic areas.

Conclusion

While 4-(6-methylpiperidin-3-yl)morpholine is not a commercially cataloged compound, its synthesis is highly feasible through standard and robust organic chemistry methodologies such as reductive amination and nucleophilic substitution. The well-established pharmacological importance of its constituent morpholine and piperidine rings strongly suggests that this novel molecule and its derivatives are promising candidates for investigation in various drug discovery programs, particularly in the areas of CNS disorders, oncology, and infectious diseases. This guide provides the necessary foundational information for researchers to embark on the synthesis and exploration of this intriguing chemical space.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

-

An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (2016). SciSpace. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Semantic Scholar. [Link]

-

Morpholine. (n.d.). Wikipedia. [Link]

-

MORPHOLINE 99%. (n.d.). Ataman Kimya. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online. [Link]

-

Piperidine. (n.d.). PubChem - NIH. [Link]

-

Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026). Oreate AI Blog. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

-

Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. (2022). ACS Figshare. [Link]

-

PIPERIDINE. (n.d.). Sanjay Chemicals (India) Pvt. Ltd.. [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). [Link]

-

Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. (2022). ACS Publications. [Link]

-

Piperidine. (n.d.). Wikipedia. [Link]

-

Morpholine. (2022). PubChem. [Link]

-

Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. (2012). ResearchGate. [Link]

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). ResearchGate. [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - NIH. [Link]

-

The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. (2015). Thieme. [Link]

-

De Novo Assembly of Highly Substituted Morpholines and Piperazines. (2017). PMC - NIH. [Link]

-

SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. (2023). chemintech.ru. [Link]

-

4-Morpholinopiperidine. (n.d.). PubChem. [Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). PMC. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). PubMed. [Link]

-

4-[6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]morpholine. (n.d.). Chemspace. [Link]

-

Morpholines. (n.d.). Triz Pharma-Tech Co,Ltd.. [Link]

-

Morpholine, 4-((4,6-bis(1-methyl-4-piperidinyl)oxy)-5-(methylthio)-2-pyrimidinyl)-. (n.d.). PubChemLite. [Link]

-

MORPHOLINE. (n.d.). chemicalland21.com. [Link]

-

SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. (n.d.). cyberleninka.ru. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Morpholine - Wikipedia [en.wikipedia.org]

- 8. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 9. Piperidine - Wikipedia [en.wikipedia.org]

- 10. atamankimya.com [atamankimya.com]

- 11. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cyberleninka.ru [cyberleninka.ru]

- 15. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Versatility of Methyl Piperidine Derivatives [sincerechemicals.com]

- 17. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

Technical Guide: Structure Elucidation of 4-(6-Methylpiperidin-3-yl)morpholine

[1]

Executive Summary

The precise structural characterization of 4-(6-Methylpiperidin-3-yl)morpholine is a critical workflow in medicinal chemistry, particularly when this scaffold serves as a pharmacophore in kinase inhibitors or GPCR ligands.[1] As a 3,6-disubstituted piperidine, this molecule presents specific stereochemical challenges—namely, distinguishing between cis and trans diastereomers and confirming the regiochemistry of the methyl and morpholine substituents.

This guide provides a rigorous, self-validating framework for the complete structural elucidation of this New Chemical Entity (NCE). It moves beyond basic spectral assignment to address the causal relationships between synthetic routes and stereochemical outcomes, supported by advanced NMR techniques and conformational analysis.

Chemical Identity and Structural Logic

Before initiating spectral acquisition, the researcher must establish the structural hypothesis. The molecule consists of a piperidine core substituted at the C3 position with a morpholine ring and at the C6 position with a methyl group.

| Property | Specification |

| IUPAC Name | 4-(6-Methylpiperidin-3-yl)morpholine |

| Molecular Formula | C |

| Exact Mass | 184.1576 Da |

| Stereogenic Centers | C3 and C6 (Piperidine ring) |

| Possible Isomers | 4 (2 enantiomeric pairs: cis-3,6 and trans-3,[1]6) |

| Key Conformational Driver | 1,3-Diaxial interactions vs. A-values of substituents |

Conformational Analysis (The "Why" Behind the Spectra)

In 1,4-related systems (like 3,6-disubstituted piperidines), the relationship between substituents defines the preferred chair conformation:

-

Trans Isomer ((3R,6R) / (3S,6S)): Typically adopts a diequatorial conformation (

) to minimize steric strain. This is generally the thermodynamic product. -

Cis Isomer ((3R,6S) / (3S,6R)): Forces one substituent into an axial position (

). Due to the higher A-value of the morpholine group compared to the methyl group, the conformer with Morpholine-Equatorial / Methyl-Axial is often populated, though rapid ring-flipping can average NMR signals at room temperature.

Elucidation Strategy & Workflow

The following Graphviz diagram outlines the critical path for elucidation, prioritizing non-destructive techniques before confirmatory degradation or X-ray analysis.

Caption: Logical workflow for the structural assignment of 4-(6-Methylpiperidin-3-yl)morpholine, prioritizing regiochemistry followed by stereochemistry.

Detailed Elucidation Protocols

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition and unsaturation degree.[1]

-

Method: ESI-TOF or Orbitrap in positive mode.[1]

-

Expectation:

- peak at m/z 185.1648 (calc).[1]

-

Fragmentation: Look for loss of morpholine (m/z 87 neutral loss) or ring opening of the piperidine.

-

Self-Validation: The absence of aromatized byproducts (pyridines) must be confirmed, as oxidation is a common degradation pathway.

Step 2: 1D NMR Spectroscopy ( H & C)

Objective: Establish connectivity and signal inventory.

-

Solvent: CDCl

is standard, but C -

Key Diagnostic Signals:

-

C6-Methyl: Doublet (d) around

1.0–1.2 ppm.[1] Integration = 3H. -

H3 (Methine): Multiplet around

2.2–2.8 ppm.[1] This proton is alpha to the morpholine nitrogen. -

H6 (Methine): Multiplet around

2.6–3.0 ppm.[1] Alpha to the piperidine nitrogen and the methyl group.[2][3] -

Morpholine Protons: Characteristic "roofing" triplets or broad multiplets at

3.6–3.7 ppm (O-CH

-

Step 3: 2D NMR – Regiochemistry Confirmation

Objective: Prove the morpholine is at C3 and Methyl is at C6 (vs. 2,5 or 2,4 isomers).

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Critical Correlation 1: The Methyl protons must show a strong

correlation to C6 and a -

Critical Correlation 2: The Morpholine N-CH

protons must show a -

Validation: If the Methyl shows correlations to a quaternary carbon, the structure is incorrect (e.g., gem-dimethyl).

-

Step 4: Stereochemical Assignment (The "Expert" Phase)

This is the most challenging step. You must distinguish the cis (3,6-syn) from the trans (3,6-anti) diastereomer.

A. Coupling Constant Analysis (

-values)

Using the Karplus relationship, we analyze the multiplicity of H3 and H6 .

-

Trans-Isomer (Diequatorial substituents

Axial protons): -

Cis-Isomer (Axial/Equatorial mix):

-

If H3 is equatorial (substituent axial), couplings to H2 and H4 will be small (

Hz).[1] Signal appears as a narrow multiplet.

-

B. NOESY / ROESY Correlations

Spatial proximity is definitive.

-

Trans-Isomer: Strong NOE between H3 and H5

, and H6 and H4 -

Cis-Isomer: If the Methyl is axial, strong NOE between Methyl protons and H2

/H4

Visualization of Stereochemical Logic:

Caption: Decision matrix for assigning stereochemistry based on NMR observables.

Experimental Protocols

Protocol A: NMR Sample Preparation for Stereochem Determination

-

Mass: Weigh 5–10 mg of the isolated compound.

-

Solvent: Dissolve in 0.6 mL Benzene-

(C-

Why? CDCl

often causes signal overlap in the 1.5–2.0 ppm region (piperidine ring protons). Benzene induces shifts that separate axial and equatorial protons significantly [1].

-

-

Acquisition:

-

Run standard

H (64 scans) to ensure high S/N for satellites. -

Run NOESY with a mixing time of 500 ms .

-

Run HSQC (edited) to distinguish CH/CH

from CH

-

Protocol B: Chiral HPLC Separation (If Racemic)

Since the synthetic route (e.g., reductive amination) typically yields a racemate, separation is required for biological assays.

-

Column: Chiralpak IG or AD-H (Immobilized amylose/cellulose derivatives).[1]

-

Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).[1]

-

Note: The basic modifier (DEA) is crucial to prevent peak tailing of the tertiary amine.

-

-

Detection: UV at 210 nm (weak chromophore) or CAD (Charged Aerosol Detection).[1]

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and J-coupling analysis). Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational principles of cyclohexane/piperidine conformational analysis). Link[1]

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for mass spec and IR interpretation). Link[1]

-

Bagley, M. C., et al. (2015). "Building polyfunctional piperidines: a stereoselective strategy." RSC Advances. (Specific examples of piperidine stereochem assignment). Link

Sources

- 1. 3-(6-morpholino-9-(1-((6-morpholinopyridin-3-yl)methyl)piperidin-4-yl)-9H-purin-2-yl)phenol | C30H36N8O3 | CID 25073388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

The Piperidinyl-Morpholine Scaffold: From Synthetic Synthon to Blockbuster Pharmacophore

Executive Summary

The piperidinyl-morpholine moiety, specifically defined as 4-(piperidin-4-yl)morpholine (or 4-morpholinopiperidine), represents a "privileged scaffold" in modern medicinal chemistry. Historically utilized as a generic basic side chain to enhance aqueous solubility, it has evolved into a critical pharmacophore in oncology and CNS drug discovery. Its structural architecture—combining a secondary amine (piperidine) for derivatization and a polar ether (morpholine) for physicochemical modulation—enables it to optimize lipophilicity (LogD), metabolic stability, and blood-brain barrier (BBB) penetration. This guide details the discovery history, synthetic protocols, and mechanistic applications of this scaffold, anchored by its role in the blockbuster ALK inhibitor Alectinib .

Structural Genesis & Medicinal Chemistry Rationale[1][2][3]

The 4-(piperidin-4-yl)morpholine scaffold is not merely a linker; it is a functional unit designed to solve specific "drug-like" property failures.

-

Solubility Enhancement: The piperidine nitrogen (pKa ~9-10) provides a protonation site at physiological pH, drastically improving aqueous solubility compared to all-carbon analogs.

-

Metabolic Shielding: The morpholine ring typically lowers lipophilicity (LogP) relative to a cyclohexane or piperidine equivalent, reducing non-specific protein binding. Furthermore, the ether oxygen acts as a hydrogen bond acceptor but not a donor, improving permeability without incurring the desolvation penalty of hydroxyl groups.

-

Conformational Rigidity: Unlike flexible alkyl chains, the direct linkage between the piperidine and morpholine rings restricts conformational freedom, reducing the entropic cost of binding to a protein pocket.

Quantitative Profile of the Scaffold

| Property | Value (Approx.) | Impact on Drug Design |

| Molecular Weight | 170.25 g/mol | Fragment-sized, allowing attachment to large cores. |

| cLogP | ~0.2 - 0.5 | Low lipophilicity aids in lowering overall drug LogP. |

| pKa (Conj. Acid) | ~9.5 (Piperidine N) | Ensures solubility in gastric/intestinal fluids. |

| TPSA | ~21.7 Ų | Low polar surface area favors BBB penetration. |

Historical Milestones: From Reagent to Rescue

Early Exploration (1970s–1990s)

Initially, the scaffold appeared in patent literature primarily as a generic "solubilizing tail" for various GPCR ligands. It was often interchangeable with N-methylpiperazine or pyrrolidine. During this era, it was synthesized but rarely highlighted as the driver of potency.

The "Privileged Scaffold" Era (2000s–2010s)

As high-throughput screening (HTS) identified hydrophobic kinase inhibitors, medicinal chemists faced the "solubility wall." The piperidinyl-morpholine group emerged as a superior alternative to N-methylpiperazine because it avoided the formation of reactive nitrenium ions (a potential toxicity risk associated with some anilines/piperazines) and offered better CNS penetration profiles.

The Breakthrough: Alectinib (2015)

The definitive validation of this scaffold arrived with the discovery of Alectinib (Alecensa) by Chugai Pharmaceutical. In the design of Alectinib, the 4-(piperidin-4-yl)morpholine moiety was attached to the tetracyclic benzo[b]carbazole core.

-

The Problem: Early ALK inhibitors (like Crizotinib) had issues with resistance mutations and poor CNS penetration (crucial for treating brain metastases in NSCLC).

-

The Solution: The piperidinyl-morpholine group was pivotal. It solubilized the highly planar, lipophilic carbazole core and, crucially, maintained a physicochemical profile that allowed the drug to cross the BBB, achieving high CNS exposure.

Case Study: Alectinib and ALK Signaling

Alectinib is a second-generation ALK (Anaplastic Lymphoma Kinase) inhibitor. The drug targets the ATP-binding pocket of the ALK fusion protein (EML4-ALK), which drives tumor growth in specific non-small cell lung cancers (NSCLC).

Mechanism of Action (MOA) Visualization

The following diagram illustrates the signaling pathway inhibited by Alectinib. The drug prevents the autophosphorylation of ALK, thereby shutting down downstream survival pathways (PI3K/Akt and MAPK/ERK).

Caption: Alectinib competitively inhibits ATP binding to the EML4-ALK fusion protein, silencing downstream proliferative (ERK) and survival (mTOR) pathways.

Technical Protocols: Synthesis & Coupling

The synthesis of the core scaffold, 4-(piperidin-4-yl)morpholine , is a self-validating reductive amination. This protocol ensures high purity without complex chromatography.

Protocol A: Synthesis of 4-(Piperidin-4-yl)morpholine

Objective: Prepare the core scaffold from commercially available 1-Boc-4-piperidone.

Reagents:

-

1-Boc-4-piperidone (1.0 eq)

-

Morpholine (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaCNBH3

-

Acetic Acid (catalytic)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Trifluoroacetic acid (TFA) or HCl/Dioxane (for deprotection)

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve 1-Boc-4-piperidone (10 mmol) and morpholine (12 mmol) in DCE (50 mL). Add glacial acetic acid (0.5 mL) to catalyze imine formation. Stir at room temperature for 30 minutes.

-

Checkpoint: The solution may warm slightly. Verify imine formation by TLC (disappearance of ketone spot) if necessary, though in situ reduction is standard.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise. Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

-

Causality: STAB is chosen over NaBH4 to prevent reduction of the ketone to an alcohol before the amine reacts.

-

-

Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Result: This yields the intermediate tert-butyl 4-morpholinopiperidine-1-carboxylate .

-

-

Deprotection: Dissolve the intermediate in DCM (20 mL). Add TFA (5 mL) or 4M HCl in Dioxane. Stir for 2–4 hours until gas evolution (CO2) ceases.

-

Free Base Isolation (Critical): Concentrate the acid mixture. Redissolve in a minimum amount of water. Basify to pH >12 using 2M NaOH. Extract exhaustively with DCM or Chloroform/Isopropanol (3:1) to recover the polar free amine.

-

Validation: 1H NMR (CDCl3) should show a diagnostic multiplet at δ ~2.3–2.5 ppm for the methine proton at the piperidine-morpholine junction.

-

Protocol B: Coupling to Aryl Halides (Buchwald-Hartwig)

Objective: Attach the scaffold to a drug core (e.g., an aryl bromide).

Reagents:

-

Aryl Bromide/Iodide (1.0 eq)

-

4-(Piperidin-4-yl)morpholine (1.2 eq)

-

Pd2(dba)3 (2 mol%) / XPhos or RuPhos (4 mol%)

-

NaOtBu (1.5 eq)

-

Toluene or Dioxane (anhydrous)

Methodology:

-

Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon. Oxygen poisons the Pd catalyst.

-

Addition: Add Aryl Bromide, Scaffold, Base, and Pre-complexed Catalyst to the solvent.

-

Heating: Heat to 100°C for 4–12 hours.

-

Filtration: Filter through a celite pad to remove Palladium black.

-

Purification: Flash chromatography (DCM/MeOH/NH3 gradient). The basic nitrogen of the piperidine usually requires ammoniated methanol to elute without tailing.

Secondary Application: CNS Ligands (MCOPPB)

Beyond kinases, this scaffold is prominent in Neuroscience. MCOPPB (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-morpholine) is a potent agonist for the NOP receptor (Nociceptin/Orphanin FQ peptide receptor).

-

Therapeutic Area: Anxiety and analgesia.

-

Structural Logic: The large hydrophobic cyclooctyl group anchors the molecule in the receptor's hydrophobic pocket, while the piperidinyl-morpholine head group mimics the N-terminal tyrosine of the endogenous peptide ligand, interacting with Asp130 in the receptor.

Caption: Simplified synthetic logic for MCOPPB construction, highlighting the modular assembly of the piperidinyl-morpholine core.

References

-

Kinoshita, K., et al. (2012). "Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802)." Bioorganic & Medicinal Chemistry, 20(3), 1271-1280. Link

-

Sakamoto, H., et al. (2011). "CH5424802, a Selective ALK Inhibitor Capable of Blocking the Resistant Gatekeeper Mutant." Cancer Cell, 19(5), 679-690. Link

-

Hayashi, S., et al. (2009). "Novel non-peptide nociceptin/orphanin FQ receptor agonist, 1-[1-(1-methylcyclooctyl)-4-piperidinyl]morpholine (MCOPPB), has anxiolytic-like effect in rodents." European Journal of Pharmacology, 627(1-3), 194-201. Link

-

Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Context on privileged scaffolds and solubility). Link

-

Chugai Pharmaceutical Co., Ltd. (2010). "Tetracyclic compounds and pharmaceutical compositions thereof." US Patent 9,126,931. (Patent covering Alectinib synthesis).[1] Link

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(6-Methylpiperidin-3-yl)morpholine

Prepared by: Dr. Gemini, Senior Application Scientist

Disclaimer: As of the latest literature search, a complete, publicly available, and experimentally verified set of spectroscopic data (NMR, IR, MS) for 4-(6-Methylpiperidin-3-yl)morpholine is not available. This guide has been developed to serve as an expert-level predictive framework for researchers. The data presented herein is a combination of theoretical prediction based on first principles and spectral correlation using data from analogous structures. This document is intended to guide researchers in the characterization of this molecule or similar chemical entities.

Executive Summary & Structural Overview

4-(6-Methylpiperidin-3-yl)morpholine is a saturated heterocyclic compound featuring both a piperidine and a morpholine ring system. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The morpholine moiety often imparts favorable physicochemical properties such as increased water solubility and metabolic stability, while the substituted piperidine ring allows for diverse three-dimensional vectoral arrangements for probing interactions with biological targets.

Given its structure, the molecule can exist as a mixture of diastereomers (cis and trans) based on the relative orientation of the methyl group and the morpholine substituent on the piperidine ring. This stereochemical complexity makes rigorous spectroscopic analysis paramount for unambiguous structural confirmation and isomeric purity assessment. This guide provides a detailed, predictive analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data expected for this compound.

Molecular Structure and Isomerism

The core structure consists of a morpholine ring attached at the C-3 position of a 6-methylpiperidine ring. The relative stereochemistry between the C-3 and C-6 positions gives rise to cis and trans diastereomers.

Figure 1: General structure of 4-(6-Methylpiperidin-3-yl)morpholine, highlighting the C3 and C6 stereocenters that give rise to cis and trans diastereomers.

Mass Spectrometry (MS): Molecular Formula and Fragmentation

Mass spectrometry serves as the first line of analytical confirmation, providing the molecular weight and, through fragmentation analysis, key structural motifs.

Expertise & Rationale for Experimental Choices

For a polar, nitrogen-containing molecule like this, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. ESI is a soft ionization method that typically generates the protonated molecular ion, [M+H]⁺, minimizing initial fragmentation and providing a clear indication of the molecular weight. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, is essential to confirm the elemental composition against the theoretical formula.

Predicted Mass Spectrum Data

The molecular formula for 4-(6-Methylpiperidin-3-yl)morpholine is C₁₁H₂₂N₂O .

| Parameter | Predicted Value | Rationale |

| Molecular Weight | 198.31 g/mol | Sum of atomic weights. |

| Monoisotopic Mass | 198.1732 u | C₁₁H₂₂N₂O |

| Observed Ion (HRMS-ESI) | m/z 199.1805 | [M+H]⁺, C₁₁H₂₃N₂O⁺ |

Predicted Fragmentation Pathway

Upon collisional activation (MS/MS), the [M+H]⁺ ion is expected to fragment in a predictable manner, revealing structural components. The most likely fragmentation pathways involve cleavage of the piperidine ring or loss of the morpholine moiety.

Figure 2: Predicted major fragmentation pathways for the protonated molecular ion of 4-(6-Methylpiperidin-3-yl)morpholine in an MS/MS experiment.

Experimental Protocol: LC-HRMS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute this stock solution 1:100 with the initial mobile phase.

-

Instrumentation: Utilize a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography (Optional but Recommended):

-

Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

MS Parameters (Positive ESI Mode):

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Scan Range: m/z 50-500.

-

Data Acquisition: Centroid mode. For MS/MS, use a collision energy ramp (e.g., 10-40 eV).

-

-

Data Validation: Verify the measured mass of the [M+H]⁺ ion is within 5 ppm of the theoretical value (199.1805).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Rationale

For this molecule, the key functional groups are the N-H bond of the secondary amine in the piperidine ring, C-H bonds of the aliphatic rings, the C-N bonds of the amines, and the C-O-C ether linkage of the morpholine ring. Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3300 | Medium, Broad | N-H Stretch | Secondary Amine (Piperidine) |

| 2950-2800 | Strong | C-H Stretch | Aliphatic CH₂, CH₃ |

| ~1450 | Medium | C-H Bend | CH₂ Scissoring |

| ~1250 | Strong | C-N Stretch | Aliphatic Amine |

| ~1115 | Strong | C-O-C Stretch | Ether (Morpholine) |

The presence of a strong C-O-C stretch around 1115 cm⁻¹ is highly characteristic of the morpholine ring.[1][2] The broad N-H stretch confirms the secondary amine, which distinguishes it from a potential N-substituted analogue.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal and ensure good contact using the pressure arm.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed information, mapping the carbon and proton frameworks of the molecule. Due to the presence of diastereomers, the NMR spectra are expected to be complex, with separate sets of signals for the cis and trans isomers if both are present. The following predictions assume a single, dominant isomer for simplicity.

Expertise & Rationale for Experimental Choices

A standard analysis would involve acquiring ¹H, ¹³C, and 2D correlation spectra like COSY (H-H correlation) and HSQC (H-C correlation). Deuterated chloroform (CDCl₃) is a common solvent, but if the compound is a salt or has low solubility, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be used. The choice of solvent can slightly alter chemical shifts.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Based on the structure, 11 unique carbon signals are expected.

| Predicted δ (ppm) | Carbon Atom Assignment | Rationale |

| ~67.0 | C₈, C₁₂ (Morpholine) | O-C H₂ carbons, deshielded by oxygen. |

| ~55-60 | C₃ (Piperidine) | C H-N(Morpholine), deshielded by nitrogen. |

| ~50-55 | C₆ (Piperidine) | C H-CH₃, deshielded by nitrogen. |

| ~49.0 | C₉, C₁₁ (Morpholine) | N-C H₂ carbons. |

| ~46.0 | C₂ (Piperidine) | N-C H₂ carbon adjacent to the NH. |

| ~30-35 | C₄, C₅ (Piperidine) | Aliphatic ring carbons. |

| ~20.0 | C₇ (Methyl) | Aliphatic methyl group. |

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum will be the most informative for stereochemical assignment. Protons on the piperidine ring will exhibit complex splitting patterns (multiplets) due to coupling with multiple neighbors.

| Predicted δ (ppm) | Multiplicity | Integration | Proton Assignment | Rationale & Key Couplings |

| ~3.70 | t | 4H | H₈, H₁₂ (Morpholine) | Protons adjacent to oxygen. |

| ~2.50-3.00 | m | 1H | H₆ (Piperidine) | Complex multiplet coupled to H₅ and methyl protons. |

| ~2.50-2.80 | m | 4H | H₉, H₁₁ (Morpholine) | Protons adjacent to nitrogen. |

| ~2.50-3.00 | m | 1H | H₃ (Piperidine) | Complex multiplet coupled to H₂, H₄. |

| ~2.00-2.40 | m | 2H | H₂ (Piperidine) | Axial/equatorial protons adjacent to NH. |

| ~1.50-1.90 | br s | 1H | NH (Piperidine) | Broad singlet, exchangeable with D₂O. |

| ~1.20-1.80 | m | 4H | H₄, H₅ (Piperidine) | Overlapping aliphatic ring protons. |

| ~1.10 | d | 3H | H₇ (Methyl) | Doublet, coupled to H₆. |

Note: The exact chemical shifts and coupling constants for the piperidine protons (H₂-H₆) are highly dependent on the ring conformation and the cis/trans stereochemistry. A 2D NOESY experiment would be required to definitively assign the relative stereochemistry by observing through-space correlations (e.g., between H₃ and H₆).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and typically 16 scans.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30), a relaxation delay of 2 seconds, and accumulate several hundred to a few thousand scans for good signal-to-noise.

-

2D Spectra (COSY, HSQC): Use standard library pulse programs. These experiments are crucial for assigning connectivity.

-

-

Data Validation: Ensure TMS is calibrated to 0.00 ppm. Integrate all proton signals; their relative areas should correspond to the number of protons. Check that the number of ¹³C signals matches the expected number based on molecular symmetry.

Integrated Spectroscopic Analysis & Workflow

No single technique provides the complete picture. The structural elucidation of 4-(6-Methylpiperidin-3-yl)morpholine is a process of integrating evidence from all spectroscopic methods.

Figure 3: A logical workflow demonstrating how data from MS, IR, and NMR are integrated for the complete structural elucidation of the target molecule.

References

-

National Institute of Standards and Technology. Morpholine IR Spectrum. NIST Chemistry WebBook. [Link]

-

Wikipedia. Morpholine. [Link]

Sources

Solubility Profile of 4-(6-Methylpiperidin-3-yl)morpholine: A Methodological and Strategic Guide

An In-Depth Technical Guide

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing bioavailability, formulation feasibility, and the reliability of in-vitro bioassays.[1] This guide provides a comprehensive technical framework for characterizing the solubility profile of the novel heterocyclic compound, 4-(6-Methylpiperidin-3-yl)morpholine. As no public solubility data for this specific molecule currently exists, this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines the fundamental principles and provides detailed, field-proven protocols for determining both thermodynamic and kinetic solubility. The causality behind experimental choices is emphasized to ensure robust, reliable, and interpretable data generation for this promising molecular scaffold.

Introduction: Physicochemical Landscape of 4-(6-Methylpiperidin-3-yl)morpholine

4-(6-Methylpiperidin-3-yl)morpholine is a saturated heterocyclic compound featuring two key pharmacophoric moieties: a morpholine ring and a substituted piperidine ring.

-

Morpholine Moiety: The morpholine ring, with its ether linkage and secondary amine, is a versatile component in medicinal chemistry.[2] It is generally considered a polar feature, miscible with water and a wide array of organic solvents.[3][4] The nitrogen atom acts as a base, and the oxygen can participate in hydrogen bonding, enhancing solubility in protic solvents.[3]

-

Piperidine Moiety: The piperidine ring is a common scaffold in pharmaceuticals. The secondary amine within this ring system contributes to the compound's basicity.

-

Overall Structure: The combination of these two rings, along with a methyl substituent, results in a molecule with an estimated molecular weight of 170.25 g/mol and a topological polar surface area (TPSA) of 24.5 Ų.[5] The presence of two basic nitrogen atoms and a hydrogen bond-accepting oxygen suggests a degree of polarity. However, the overall solubility will be a delicate balance between these polar features and the non-polar hydrocarbon backbone. Therefore, a systematic experimental evaluation across a range of solvents is imperative.

Understanding this solubility profile is critical, as poor solubility can impede absorption after oral administration and confound the results of biological assays.[1][6] This guide details the two essential types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the point at which a solution is saturated with a compound in its most stable solid form.[1][7] It is a critical parameter for formulation and development.[1]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a concentrated DMSO stock into an aqueous buffer.[1][7] It is widely used in high-throughput screening during early drug discovery to quickly rank-order compounds.[8][9]

Strategic Solvent Selection

The foundational principle of "like dissolves like" governs the selection of solvents for solubility screening.[10] A diverse panel of solvents should be employed to probe the full physicochemical character of 4-(6-Methylpiperidin-3-yl)morpholine. The chosen solvents should span a range of polarities and hydrogen bonding capabilities.

| Solvent Category | Example Solvents | Rationale for Inclusion |

| Polar Protic | Water, Ethanol, Methanol | These solvents can act as both hydrogen bond donors and acceptors, making them effective for dissolving polar compounds like morpholine derivatives.[3][10] Water solubility across a pH range is particularly critical for predicting oral bioavailability.[11] |

| Polar Aprotic | DMSO, Acetonitrile (ACN), Acetone | These solvents have high dipole moments and can accept hydrogen bonds but cannot donate them. They are effective at dissolving a wide range of polar and non-polar compounds.[4][10] DMSO is a common solvent for stock solutions in biological assays.[9] |

| Non-Polar | Toluene, Heptane, Chloroform | These solvents are essential for understanding the lipophilic character of the compound. Low solubility in these solvents indicates a more polar nature.[12] |

| Biorelevant Media | FaSSIF, FeSSIF | Fasted-State and Fed-State Simulated Intestinal Fluids contain bile salts and phospholipids that mimic conditions in the human gut.[7][13] Solubility in these media provides a more accurate prediction of in-vivo dissolution and absorption for orally administered drugs.[13] |

Part 1: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the definitive measure of a compound's solubility, representing the equilibrium between the dissolved and undissolved solid material.[1] The shake-flask method is the universally accepted gold-standard technique for this determination.[7][10]

Causality and Experimental Design

The core principle of the shake-flask method is to allow a suspension of the compound to reach equilibrium in a given solvent at a constant temperature. This process can be slow, often requiring 24 to 72 hours of agitation to ensure that the dissolution process is complete and the system has reached a true thermodynamic minimum.[7][10] The subsequent separation of the solid and liquid phases must be carefully performed to avoid disturbing this equilibrium, typically via centrifugation followed by filtration through a low-binding filter.[10]

Experimental Workflow: Shake-Flask Method```dot

Caption: Workflow for Kinetic Solubility via a Turbidimetric Assay.

Detailed Protocol: Kinetic Solubility

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(6-Methylpiperidin-3-yl)morpholine in 100% DMSO. [14]2. Plate Setup: In a DMSO-compatible plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 10 mM down to low µM).

-

Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of each DMSO concentration into the wells of a clear 96-well or 384-well plate.

-

Buffer Addition: Rapidly add a larger volume of aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 1-2%, which is common in biological assays. [8]5. Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours. [8][14]6. Detection: Measure the absorbance or light scattering in each well using a nephelometer or spectrophotometer plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). [8]7. Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to buffer-only controls. [8]

Data Synthesis and Interpretation

All experimental data should be meticulously documented and summarized. The following table provides a template for reporting the solubility profile of 4-(6-Methylpiperidin-3-yl)morpholine.

| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Notes / Observations |

| Water (pH 1.2 Buffer) | 37 | Thermodynamic (24h) | |||

| Water (pH 4.5 Buffer) | 37 | Thermodynamic (24h) | |||

| Water (pH 6.8 Buffer) | 37 | Thermodynamic (24h) | |||

| PBS (pH 7.4) | 25 | Thermodynamic (24h) | |||

| PBS (pH 7.4) | 25 | Kinetic (1h, 2% DMSO) | |||

| Ethanol | 25 | Thermodynamic (24h) | |||

| DMSO | 25 | Miscible | > X mg/mL | > Y M | Visually soluble |

| Acetonitrile | 25 | Thermodynamic (24h) | |||

| FaSSIF (pH 6.5) | 37 | Thermodynamic (24h) | |||

| FeSSIF (pH 5.0) | 37 | Thermodynamic (24h) |

Interpreting the Results: A comprehensive pH-solubility curve should be plotted to understand the impact of ionization on solubility. [7]Discrepancies between kinetic and thermodynamic values are expected and informative; a large difference may indicate a high propensity for the compound to exist in a supersaturated state, which can have implications for oral absorption. [15]

Conclusion

Characterizing the solubility of a novel entity like 4-(6-Methylpiperidin-3-yl)morpholine is not a perfunctory task but a strategic necessity. By employing the robust, validated protocols for both thermodynamic and kinetic solubility detailed in this guide, researchers can generate high-quality, reliable data. This information is fundamental to guiding medicinal chemistry efforts, selecting appropriate formulation strategies, and ultimately increasing the probability of developing a successful drug candidate. The methodologies described herein provide a self-validating framework to build a comprehensive understanding of this compound's physicochemical behavior.

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- Benchchem. (n.d.). Morpholine Oleate: A Technical Guide to its Solubility and Characterization.

- LookChem. (2025, September 12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Creative Biolabs. (2019, December 27). Solubility Assessment Service.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIF.

- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.

- National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility - ADME@NCATS.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- IRO Water Treatment. (n.d.). Morpholine | Molecular formula: C4H9NO.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- PubChem. (n.d.). Morpholine.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC.

- Wikipedia. (n.d.). Morpholine.

- PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine.

- Semantic Scholar. (2024). An updated review on morpholine derivatives with their pharmacological actions.

- PubChem. (n.d.). 4-Morpholinopiperidine.

- CAMEO Chemicals. (n.d.). MORPHOLINE.

- Fluorochem. (n.d.). Morpholin-4-yl-piperidin-3-yl-methanone.

- ECHEMI. (n.d.). 4-(Piperidin-4-yl)morpholine SDS.

- Jouyban, A. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences.

- Kiani, M., & Jouyban, A. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. polybluechem.com [polybluechem.com]

- 4. Morpholine [drugfuture.com]

- 5. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. evotec.com [evotec.com]

- 7. raytor.com [raytor.com]

- 8. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 9. enamine.net [enamine.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. dissolutiontech.com [dissolutiontech.com]

Potential stereoisomers of 4-(6-Methylpiperidin-3-yl)morpholine

An In-Depth Technical Guide to the Potential Stereoisomers of 4-(6-Methylpiperidin-3-yl)morpholine

Executive Summary

The study of stereoisomerism is a critical component of modern drug discovery and development, as the spatial arrangement of atoms within a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides a detailed examination of the stereochemical landscape of 4-(6-Methylpiperidin-3-yl)morpholine, a molecule of interest in medicinal chemistry. By dissecting its structural features, we identify the presence of two distinct chiral centers, leading to the existence of four possible stereoisomers: two pairs of enantiomers which are diastereomeric to each other. This guide outlines the theoretical basis for this isomerism, details the advanced analytical techniques required for their separation and characterization, and discusses the significant implications of stereochemical purity for regulatory approval and therapeutic efficacy. Authored for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with actionable, field-proven methodologies, providing a comprehensive framework for navigating the complexities of stereoisomerism in drug candidates.

The Critical Role of Stereoisomerism in Medicinal Chemistry

In the realm of pharmacology, it is a well-established principle that the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity when interacting with drug molecules. This means that different stereoisomers of the same compound can have widely varying effects, ranging from the desired therapeutic action to inactivity or even severe toxicity. The infamous case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the imperative to fully characterize the stereochemical composition of any chiral drug candidate. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines that often necessitate the development of single-isomer drugs, demanding robust analytical methods for their separation and characterization.

Structural Analysis of 4-(6-Methylpiperidin-3-yl)morpholine

A thorough understanding of a molecule's stereochemical potential begins with a detailed analysis of its two-dimensional structure to identify all sources of chirality.

Identification of Chiral Centers

The structure of 4-(6-Methylpiperidin-3-yl)morpholine features a morpholine ring attached to a methyl-substituted piperidine ring. A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. A careful examination of the molecule reveals two such centers:

-

Carbon-3 of the piperidine ring (C3): This carbon is attached to a hydrogen atom, the nitrogen of the morpholine ring, carbon-2 of the piperidine ring, and carbon-4 of the piperidine ring. These four groups are distinct, rendering C3 a chiral center.

-

Carbon-6 of the piperidine ring (C6): This carbon is bonded to a hydrogen atom, a methyl group, carbon-5 of the piperidine ring, and the nitrogen atom (N1) of the piperidine ring. These four groups are also unique, making C6 the second chiral center.

Caption: Identification of the two chiral centers (C3 and C6) in 4-(6-Methylpiperidin-3-yl)morpholine.

Calculation of Potential Stereoisomers

The total number of possible stereoisomers for a molecule can be predicted using the 2^n rule, where 'n' is the number of chiral centers. For 4-(6-Methylpiperidin-3-yl)morpholine, with n=2, the calculation is: